REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].[F:10][C:11]([F:26])([F:25])[CH2:12]OC1C=C(S([O-])(=O)=O)C=CC=1C.[H-].[Na+]>CN(C)C=O.O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:12][C:11]([F:26])([F:25])[F:10] |f:2.3|
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)F)O
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Name
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2,2,2-trifluoroethoxy-p-toluene sulphonate
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Quantity
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5 g
|
Type
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reactant
|
Smiles
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FC(COC1=C(C=CC(=C1)S(=O)(=O)[O-])C)(F)F
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution was cooled
|
Type
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EXTRACTION
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Details
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the product extracted into ethyl acetate (2×150 ml)
|
Type
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WASH
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Details
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The organic phase was washed with saturated NaHCO3 solution, water, saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel (eluting with diethyl ether/hexane (1:5))
|
Name
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|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)OCC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |